molecular formula C9H4BrClOS B1455859 4-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 93104-01-9

4-Bromo-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1455859
CAS No.: 93104-01-9
M. Wt: 275.55 g/mol
InChI Key: HVEBUAQFGDUWGP-UHFFFAOYSA-N
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Description

4-Bromo-1-benzothiophene-2-carbonyl chloride is an organic compound with the molecular formula C₉H₄BrClOS. It is a derivative of benzothiophene, featuring a bromine atom at the fourth position and a carbonyl chloride group at the second position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-benzothiophene-2-carbonyl chloride typically involves the bromination of benzothiophene followed by the introduction of the carbonyl chloride group. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Addition: Alcohols or amines in the presence of a base such as pyridine.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: 4-Substituted benzothiophene derivatives.

    Addition: Esters or amides of benzothiophene.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiophene derivatives.

Scientific Research Applications

4-Bromo-1-benzothiophene-2-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and probes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-benzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl chloride group are key reactive sites that participate in various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. These interactions are crucial in its applications in organic synthesis and drug development .

Comparison with Similar Compounds

  • 4-Chloro-1-benzothiophene-2-carbonyl chloride
  • 4-Fluoro-1-benzothiophene-2-carbonyl chloride
  • 4-Iodo-1-benzothiophene-2-carbonyl chloride

Comparison: 4-Bromo-1-benzothiophene-2-carbonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Properties

IUPAC Name

4-bromo-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEBUAQFGDUWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716533
Record name 4-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93104-01-9
Record name 4-Bromo-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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